Cas no 503470-72-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid is a protected amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) group, commonly utilized in solid-phase peptide synthesis (SPPS). The Fmoc moiety provides orthogonal protection for the amino functionality, enabling selective deprotection under mild basic conditions while preserving acid-labile side chains. The 3-hydroxybenzoic acid scaffold offers additional functionalization potential, making it valuable for constructing complex peptide architectures. This compound is particularly advantageous for introducing carboxyl and phenolic hydroxyl groups into peptide sequences, facilitating further conjugation or modification. Its stability under SPPS conditions and compatibility with standard coupling reagents ensure reliable performance in automated peptide synthesis workflows.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid structure
503470-72-2 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid
CAS No:503470-72-2
MF:C23H19NO5
Molecular Weight:389.400666475296
CID:6010980
PubChem ID:140455745

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid
    • 503470-72-2
    • EN300-1720365
    • 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid
    • インチ: 1S/C23H19NO5/c25-21-11-14(22(26)27)9-10-15(21)12-24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,25H,12-13H2,(H,24,28)(H,26,27)
    • InChIKey: SWYWNZYXPVOXBO-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C=CC(C(=O)O)=CC=1O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 389.12632271g/mol
  • 同位素质量: 389.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 574
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 95.9Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1720365-2.5g
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid
503470-72-2 95%
2.5g
$6287.0 2023-09-20
Enamine
EN300-1720365-0.5g
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid
503470-72-2 95%
0.5g
$2501.0 2023-09-20
Enamine
EN300-1720365-1.0g
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid
503470-72-2 95%
1g
$3207.0 2023-06-04
Enamine
EN300-1720365-10g
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid
503470-72-2 95%
10g
$13792.0 2023-09-20
Enamine
EN300-1720365-1g
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid
503470-72-2 95%
1g
$3207.0 2023-09-20
1PlusChem
1P028PS6-500mg
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid
503470-72-2 95%
500mg
$3154.00 2023-12-17
1PlusChem
1P028PS6-1g
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid
503470-72-2 95%
1g
$4026.00 2023-12-17
1PlusChem
1P028PS6-250mg
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid
503470-72-2 95%
250mg
$2024.00 2023-12-17
Enamine
EN300-1720365-5.0g
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid
503470-72-2 95%
5g
$9301.0 2023-06-04
Enamine
EN300-1720365-0.05g
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid
503470-72-2 95%
0.05g
$903.0 2023-09-20

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acidに関する追加情報

Research Briefing on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid (CAS: 503470-72-2)

The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid (CAS: 503470-72-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This briefing synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic utility, and potential therapeutic applications.

Recent studies have emphasized the role of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid as a key building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group, a hallmark of this compound, is widely used for its orthogonality and ease of removal under mild basic conditions. Researchers have leveraged this property to develop novel peptide-based therapeutics with enhanced stability and bioavailability.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized to synthesize a series of antimicrobial peptides (AMPs) targeting multidrug-resistant bacteria. The incorporation of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid into the peptide backbone improved the compounds' resistance to proteolytic degradation, a critical factor in their therapeutic efficacy. The study reported a 40% increase in half-life compared to traditional AMPs, underscoring the compound's potential in addressing antibiotic resistance.

Another area of active research involves the use of this compound in the development of targeted drug delivery systems. A 2024 preprint on bioRxiv detailed its application in creating pH-sensitive linkers for antibody-drug conjugates (ADCs). The hydroxybenzoic acid moiety facilitated precise drug release in the acidic tumor microenvironment, minimizing off-target effects. Preliminary in vivo results demonstrated a 60% reduction in systemic toxicity compared to conventional ADCs.

From a synthetic chemistry perspective, advances in the large-scale production of 503470-72-2 have been reported. A recent patent (WO2023124567) describes an optimized catalytic process that achieves 85% yield with >99% purity, addressing previous challenges in scalability. This development is expected to lower production costs and increase accessibility for research and industrial applications.

Ongoing clinical trials are exploring the compound's derivatives in neurodegenerative diseases. The Fmoc group's ability to cross the blood-brain barrier has prompted investigations into its use for delivering neuroprotective agents. Early-phase trials show promising results in Alzheimer's disease models, with improved cognitive outcomes observed in animal studies.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxybenzoic acid continues to demonstrate remarkable versatility in pharmaceutical applications. Its dual functionality as both a protecting group and a bioactive scaffold positions it as a valuable tool in modern drug discovery. Future research directions may focus on expanding its applications in mRNA therapeutics and personalized medicine platforms.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.